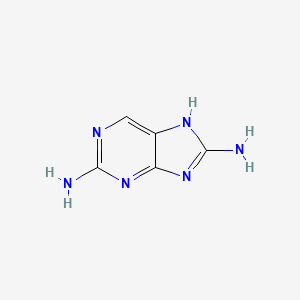

7h-Purine-2,8-diamine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

644-40-6 |

|---|---|

Fórmula molecular |

C5H6N6 |

Peso molecular |

150.14 g/mol |

Nombre IUPAC |

7H-purine-2,8-diamine |

InChI |

InChI=1S/C5H6N6/c6-4-8-1-2-3(10-4)11-5(7)9-2/h1H,(H5,6,7,8,9,10,11) |

Clave InChI |

VKKXEIQIGGPMHT-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C(=NC(=N1)N)N=C(N2)N |

Origen del producto |

United States |

Structural Elucidation and Conformational Analysis of 7h Purine 2,8 Diamine

Isomeric and Tautomeric Forms of 7H-Purine-2,8-diamine

Purines are heterocyclic aromatic compounds composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, and they can exist in several tautomeric forms due to the migration of a proton between different nitrogen atoms. rsc.orgwikipedia.org For the purine (B94841) core, four main N-H tautomers are possible: 1-H, 3-H, 7-H, and 9-H. rsc.orgrsc.org The relative stability of these tautomers is influenced by factors such as aromaticity, the nature and position of substituents, and the surrounding environment (e.g., solvent polarity). researchgate.netmdpi.com Generally, for the unsubstituted purine, the stability order is 9-H > 7-H > 3-H > 1-H, with the 9-H and 7-H tautomers being the most prevalent. rsc.orgrsc.org The presence of amino groups at the C2 and C8 positions, as in this compound, further influences this equilibrium.

Experimentally determining the predominant tautomeric form in solution and the solid state is critical. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating these dynamic equilibria. At room temperature, if the rate of interconversion between tautomers is fast on the NMR timescale, the resulting spectrum shows a single set of time-averaged signals. By lowering the temperature, the exchange can be slowed, allowing for the observation of distinct signals for each coexisting tautomer. researchgate.net

For instance, studies on related purine derivatives have successfully used low-temperature NMR to quantify the populations of N7-H and N9-H tautomers. researchgate.net In a study on 6-methoxypurine (B85510) in a DMF-d7 solution at 213K, two sets of signals were observed, corresponding to the N7-H (18%) and N9-H (82%) tautomers. researchgate.net Similar investigations on this compound would be necessary to definitively determine its tautomeric preference under various conditions. The pKa values of the amino groups also play a role; the 2- and 8-amino groups have distinct pKa values, which can influence protonation sites and tautomeric preference depending on the pH.

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the relative stabilities of tautomers and their protonated forms. These calculations can predict the ground-state energies of different isomers in the gas phase and in various solvents using models like the Polarized Continuum Model (PCM). nih.gov

Studies on substituted 2,6-diaminopurines have shown that the HN(9) tautomer is generally more stable than the HN(7) form in the gas phase, chloroform (B151607), and water. nih.govmdpi.com The energy difference between these tautomers, however, can be small, often just a few kcal/mol, indicating that both forms can coexist in equilibrium. The solvent environment can also alter the relative stability. mdpi.com For example, theoretical studies on adenine (B156593) and purine substituted with amino groups show that the energy differences between tautomers are sensitive to the position of substitution. rsc.org

Protonation is another key aspect, as the purine ring contains multiple basic nitrogen atoms. Calculations can determine the proton affinity of each potential site. For the parent pyrimidine ring, protonation occurs exclusively at the nitrogen atoms. acs.org In substituted purines, the specific site of protonation will depend on the electronic effects of the substituents. A unique protonation state, 2,6-diamino-7H-purin-1-ium, has been observed in the solid state for related compounds, highlighting the complex interplay of factors that determine the final structure. researchgate.net

Table 1: Calculated Relative Energies of Purine Tautomers (Illustrative Example) This table illustrates typical data obtained from DFT calculations for a substituted purine derivative, N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine, showing the relative stability of the HN(9) vs. HN(7) tautomer.

| Tautomer | Calculation Phase | Relative Energy (kcal/mol) |

| HN(9) | Gas Phase | 0.00 |

| HN(7) | Gas Phase | +1.79 |

| HN(9) | Water | 0.00 |

| HN(7) | Water | +1.89 |

| HN(9) | Chloroform | 0.00 |

| HN(7) | Chloroform | +2.01 |

| Data derived from a study on a related 2,6-diaminopurine (B158960) derivative. mdpi.com |

Experimental Investigation of Tautomeric Equilibria

Spectroscopic Characterization of this compound and its Derivatives

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound. Each method provides complementary information about the molecule's connectivity, molecular weight, and electronic structure.

NMR spectroscopy is the cornerstone for determining the chemical structure of organic molecules. For purine derivatives, ¹H, ¹³C, and ¹⁵N NMR are all informative.

¹H NMR: The proton spectrum reveals signals for the aromatic proton (H-6) and the protons of the two amino groups. The chemical shift of the purine proton typically appears in the aromatic region (around δ 7.5–8.5 ppm).

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. Carbonyl carbons in related purinones appear around 160 ppm. The specific shifts of C2, C4, C5, C6, and C8 are sensitive to the tautomeric form and substitution pattern.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton and carbon signals and determining the site of protonation or glycosylation in derivatives. mdpi.comresearchgate.net For example, an HMBC experiment can show a correlation between the anomeric proton of a sugar and a specific carbon in the purine ring, thus identifying the point of attachment. mdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) can elucidate the stereochemistry, such as the anomerism of a glycosidic bond in nucleoside derivatives. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for a Substituted 2,6-Diaminopurine Derivative This table shows characteristic chemical shifts for N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine in CDCl₃, illustrating the data obtained from NMR analysis.

| Nucleus | Chemical Shift (δ ppm) | Description |

| ¹H | 7.03 | s, 1H, purine proton |

| ¹H | 7.51 | brd, J = 7.8 Hz, 2H, phenyl |

| ¹H | 7.31 | brt, J = 7.8 Hz, 2H, phenyl |

| ¹H | 7.05 | brt, J = 7.8 Hz, 1H, phenyl |

| ¹H | 6.57 | s, 1H, NH |

| ¹³C | 156.6, 154.4, 150.3 | Purine ring carbons |

| ¹³C | 139.9, 135.9 | Purine & Phenyl carbons |

| ¹³C | 129.2 (2C), 123.0, 121.2 (2C) | Phenyl carbons |

| Data from a study on a related 2,6-diaminopurine derivative. mdpi.com |

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural information. The monoisotopic mass of the compound (C₅H₆N₆) is 150.065394 g/mol . epa.govnih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate ions for analysis, often showing the protonated molecule [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

UV-Vis and fluorescence spectroscopy probe the electronic properties of the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum shows absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic purine system. mt.com The position (λmax) and intensity of these bands are characteristic of the chromophore and can be influenced by substitution, solvent polarity, and pH. For example, in a study of 8-Aza-7-Deaza purine nucleoside derivatives in methanol, absorption maxima were observed at 222, 266, and 296 nm. mdpi.com Comparing the UV spectra of different isomers or derivatives can help in their structural assignment. mdpi.com

Fluorescence Spectroscopy: While many simple purines have low fluorescence quantum yields, appropriate substitution can create highly luminescent compounds. acs.orgbeilstein-journals.org The introduction of electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT) characteristics, leading to enhanced fluorescence. beilstein-journals.org Some purine analogs, particularly 8-azapurines, exhibit dual emission that is dependent on the solvent, which has been attributed to excited-state proton transfer (ESPT) and the formation of phototautomers. researchgate.net

Table 3: Spectroscopic Data for a Related Diaminopurine Nucleoside Derivative This table provides UV-Vis and Mass Spectrometry data for 6-amino-3-iodo-1-(β-d-ribofuranosyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one, an 8-aza-7-deazapurine analog.

| Spectroscopic Technique | Solvent/Method | Observed Values |

| UV-Vis (λmax) | Methanol | 220, 232, 256 nm |

| ESI-MS (m/z) | - | 410.1 [M+H]⁺ |

| Data derived from a study on a related 8-aza-7-deazapurine nucleoside. mdpi.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No experimental or theoretical (computational) Infrared (IR) or Raman spectroscopy data for this compound has been reported in the scientific literature. Such studies are crucial for identifying the characteristic vibrational frequencies of its functional groups, including the amine (N-H) stretches, purine ring vibrations, and C-N bond vibrations. Without this primary data, a detailed analysis of its spectral features is not possible.

Crystallographic Investigations of this compound Complexes

Similarly, the solid-state architecture of this compound remains unexplored. The following key areas of crystallographic investigation lack any published research:

Analysis of Hydrogen Bonding Networks in Crystal Lattices

Without a crystal structure, any discussion of the hydrogen bonding networks within the lattice of this compound would be purely speculative. The amino groups and the nitrogen atoms of the purine ring are expected to act as hydrogen bond donors and acceptors, respectively, but the specific patterns and motifs of these interactions have not been experimentally determined.

Characterization of π-π Stacking and Other Intermolecular Interactions

The purine ring system suggests a propensity for π-π stacking interactions, which are critical in the organization of aromatic molecules in the solid state. However, in the absence of crystallographic data, the nature and geometry of any such stacking or other non-covalent intermolecular forces in this compound remain unknown.

Synthetic Methodologies and Chemical Derivatization of 7h Purine 2,8 Diamine

Established Synthetic Pathways for the 7H-Purine-2,8-diamine Core

The construction of the this compound core is primarily achieved through the cyclization of substituted pyrimidine (B1678525) or imidazole (B134444) precursors. thieme-connect.de The Traube synthesis, a classical and versatile method, utilizes 4,5-diaminopyrimidine (B145471) intermediates for regioselective annulation to form the fused imidazole ring.

A common approach involves the following key steps:

Preparation of Intermediate : Synthesis of a 4,5-diaminopyrimidine derivative, often starting from a pyrimidine precursor that undergoes nitrosation and subsequent reduction.

Ring Closure : The imidazole ring is formed by treating the diaminopyrimidine with a one-carbon source. Reagents like formic acid or triethyl orthoformate are frequently used at reflux temperatures to yield this compound. thieme-connect.de

An alternative strategy involves multicomponent reactions (MCRs). For instance, a mixture of aminomalononitrile (B1212270) (AMN), urea (B33335), and an α-amino acid methyl ester can undergo annulation in a suitable solvent system, such as acetonitrile (B52724) and water, often facilitated by microwave irradiation. In this approach, the 2-amino group originates from AMN, and the 8-amino group is incorporated from urea during the cyclocondensation process.

Reductive amination presents another synthetic route. Derivatives of 2,8-dioxopurine can be treated with a reducing agent like sodium borohydride (B1222165) in a solvent such as tetrahydrofuran (B95107) (THF). This method selectively converts the ketone groups at the C2 and C8 positions into amino groups, yielding this compound.

| Synthetic Method | Key Reagents | Typical Conditions | Outcome |

| Traube Synthesis | 4,5-diaminopyrimidine, Formic acid | Reflux (e.g., 6 hours) | Forms imidazole ring to yield this compound. |

| Multicomponent Reaction | AMN, Urea, Glycine methyl ester | Solvent-free, Microwave (100°C, 30 min) | Forms 8-substituted purines via cyclocondensation. |

| Reductive Amination | 2,8-Dioxopurine derivative, NaBH4 | THF, 0°C | Selectively reduces ketones to amines with 60-65% efficiency. |

| Pyrimidine Cyclization | 5-amino-4-chloro-6-(methylamino)pyrimidine, Urea | DMF, Reflux | Forms the purine (B94841) core via nucleophilic displacement and cyclization. |

Regioselective Functionalization and Modification Strategies

The distinct chemical environments of the nitrogen and carbon atoms in the this compound ring system allow for regioselective modifications. The different pKa values of the 2- and 8-amino groups (approximately 4.6 and 6.1, respectively) enable stepwise functionalization.

Amination Reactions at Purine Ring Positions

Direct amination can be employed to introduce amino groups at specific positions of the purine ring. For example, the Chichibabin reaction, involving the treatment of 2-aminopurine (B61359) with an oxidant like potassium permanganate (B83412) in liquid ammonia, can introduce an amino group at the C8 position with yields around 40-45%. To control the reaction and prevent undesired side reactions, protecting groups are often utilized. The N9 position can be protected with groups like trityl or dimethoxytrityl (DMT), which can be later removed under acidic conditions.

Alkylation and Arylation Methods for Diverse Substituents

Alkylation and arylation reactions are crucial for introducing a wide range of substituents onto the purine core, which is essential for developing derivatives with specific biological activities.

N-Alkylation and N-Arylation : The N7 and N9 positions of the purine ring are common sites for alkylation and arylation. researchgate.netthieme-connect.com Copper-catalyzed N-arylation reactions have been developed, often showing high selectivity for the N9 position. rsc.orgresearchgate.net However, regioselectivity can sometimes be an issue, potentially requiring separation of N7 and N9 isomers. thieme-connect.com

C-Alkylation and C-Arylation : Direct alkylation of the C8-H bond can be achieved using methods like visible light-induced photocatalysis with reagents such as Eosin Y and an oxidant. researchgate.net

Halogenation and Subsequent Cross-Coupling Reactions

Halogenated purines are versatile intermediates for further functionalization through cross-coupling reactions.

Halogenation : Bromination at the C8 position is a common strategy. For example, 2,6-diamino-9-[2-(phosphonomethoxy)ethyl]purine can be brominated to serve as a starting material for various cross-coupling reactions. researchgate.netfiu.edu

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions, are extensively used to introduce alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups at the C8 position of the purine ring. researchgate.netmdpi.com These reactions offer a powerful tool for creating a diverse library of 8-substituted purine derivatives. researchgate.net The reactivity of different halogenated positions can be exploited for chemo- and regioselective modifications, with the C6 position generally being the most reactive. mdpi.com

| Reaction Type | Position | Reagents/Catalysts | Outcome |

| Suzuki-Miyaura Coupling | C8 | Pd catalyst, Boronic acids | Introduction of aryl and alkenyl groups. researchgate.net |

| Stille Coupling | C8 | Pd catalyst, Organotin reagents | Introduction of various organic substituents. researchgate.netresearchgate.net |

| Negishi Coupling | C8 | Pd catalyst, Organozinc reagents | Formation of C-C bonds. researchgate.net |

| Sonogashira Coupling | C8 | Pd catalyst, Copper co-catalyst, Terminal alkynes | Introduction of alkynyl groups. researchgate.net |

Cyclization and Annulation for Novel Fused Ring Systems

The purine core of this compound can be further elaborated by constructing additional fused rings. Cyclization reactions can be initiated from appropriately functionalized purine derivatives. For example, a carbodiimide-mediated cyclization of a thiourea (B124793) derivative on a solid support has been used to construct N-9-substituted 2,8-diaminopurines. researchgate.net Annulation strategies can also lead to the formation of novel polycyclic heterocyclic systems with potential biological activities. rsc.org

Synthesis of Nucleoside and Nucleotide Analogs of this compound

The synthesis of nucleoside and nucleotide analogs of this compound is of significant interest for applications in nucleic acid research and antiviral drug development. oup.com

The primary method for incorporating this compound into oligonucleotides is through conventional phosphoramidite (B1245037) chemistry. oup.com This involves the synthesis of the corresponding phosphoramidite building block. A typical synthetic route involves:

N-Protection : The exocyclic amino groups of 2,8-diaminopurine are protected, for example, by N-phenoxyacetylation.

Phosphitylation : The protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the phosphoramidite monomer. This step often proceeds with high yield (e.g., 82%).

Oligonucleotide Assembly : The phosphoramidite is then used in solid-phase oligonucleotide synthesis, with coupling efficiencies typically exceeding 95%.

Deprotection : After synthesis, the protecting groups are removed, for instance, by treatment with ammonium (B1175870) hydroxide.

Combinatorial Synthesis and Library Generation for High-Throughput Screening

Combinatorial chemistry has emerged as a powerful strategy for the rapid synthesis of large numbers of distinct but structurally related molecules, known as chemical libraries. rroij.com The purine ring system, being a prevalent scaffold in naturally occurring bioactive molecules like adenine (B156593) and guanine (B1146940), is an attractive starting point for the construction of such libraries. researchgate.net The development of efficient synthetic methods adapted for creating highly diverse purine libraries has been a key factor in exploring the biological activities of polyfunctionalized purine derivatives. researchgate.net

The generation of libraries based on the this compound core leverages solid-phase synthesis techniques, which allow for the systematic and high-throughput modification of the purine scaffold. nih.gov A common approach begins with a functionalized purine, such as 2,6-dichloropurine, attached to a solid support like polystyrene. nih.gov This allows for sequential chemical modifications at various positions of the purine ring.

One notable strategy involves the synthesis of 2,6,8-trisubstituted purine libraries. nih.gov In this process, the polymer-bound purine undergoes selective bromination at the C8 position. Subsequent nucleophilic substitution reactions at the C2, C6, and C8 positions with a variety of amines and other moieties, often catalyzed by transition metals, lead to a diverse array of purine derivatives. nih.gov The use of solid support facilitates the purification process at each step, as excess reagents and by-products can be easily washed away. rroij.com

The application of these libraries in high-throughput screening has led to the identification of promising hit compounds. For instance, a phenotypic screening of an in-house library of small molecule purine derivatives against Mycobacterium tuberculosis identified a potent antimycobacterial agent. cuni.cz Subsequent structure-activity relationship studies on this hit compound allowed for the optimization of substituents at positions 2 and 6 of the purine core, leading to the development of analogues with strong in vitro activity against drug-resistant strains. cuni.cz Similarly, a broad antiparasitic screening of compounds from the MMV Open Malaria Box, which included a 9-(3-aminobutyl)-N8-(3-chloro-5-(trifluoromethyl)phenyl)-N2-cyclopentyl-9H-purine-2,8-diamine derivative, highlights the utility of screening purine-based libraries against various pathogens. verixiv.org

The design of these libraries can be either random, to explore a wide chemical space, or focused, to optimize activity against a specific biological target. rroij.com For example, libraries can be designed to target protein kinases, a family of enzymes often implicated in cancer, as the purine scaffold is a known component of many kinase inhibitors. nih.gov

The table below summarizes key aspects of combinatorial strategies for generating purine-based libraries.

| Synthesis Strategy | Scaffold Modification | Library Diversity | Application Example |

| Solid-Phase Synthesis | Sequential nucleophilic substitution at C2, C6, and C8 positions of a polymer-bound purine. nih.gov | Introduction of various amines, aryl, alkenyl, and alkynyl groups. nih.gov | Generation of 2,6,8-trisubstituted purine libraries for screening. nih.gov |

| Phenotypic Screening | Modification of substituents at positions 2 and 6 based on initial screening hits. cuni.cz | Focused library of analogues with optimized activity. cuni.cz | Discovery of potent antitubercular agents. cuni.cz |

| Broad Antiparasitic Screening | Inclusion of diverse purine derivatives in large screening collections. verixiv.org | Varied substituents at N2, N8, and N9 positions. verixiv.org | Identification of antiplasmodial compounds. verixiv.org |

Advanced Computational and Theoretical Studies of 7h Purine 2,8 Diamine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the fundamental properties of purine (B94841) derivatives. While specific data for 7H-Purine-2,8-diamine is limited in publicly available literature, extensive research on the closely related 7H-Purine-2,6-diamine (DAP) provides a strong basis for understanding its 2,8-diamino isomer. researchgate.netmdpi.com

Electronic Structure and Molecular Orbital Theory

The electronic structure of purine derivatives is fundamental to their chemical behavior. Molecular orbital theory, a cornerstone of quantum chemistry, describes the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them dictates the molecule's electronic transport properties, reactivity, and stability. researchgate.netbohrium.com

For the related 2,6-diaminopurine (B158960), DFT calculations have shown that a low HOMO-LUMO energy gap is indicative of strong charge transfer interactions within the molecule. researchgate.net This characteristic is crucial for understanding its potential role in various chemical and biological processes. The energies of these frontier orbitals are also used to calculate important reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and softness. researchgate.net

Table 1: Calculated Electronic Properties of a Related Purine Derivative (2,6-diaminopurine) using DFT

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | [Data not available] | CAM-B3LYP/6-311++G(d,p) |

| LUMO Energy | [Data not available] | CAM-B3LYP/6-311++G(d,p) |

| Energy Gap | [Data not available] | CAM-B3LYP/6-311++G(d,p) |

| Ionization Potential | [Data not available] | Calculated from HOMO |

| Electron Affinity | [Data not available] | Calculated from LUMO |

Note: Specific energy values for this compound require dedicated computational studies. The data for 2,6-diaminopurine illustrates the type of information obtainable.

Prediction of Vibrational Spectra and Anharmonic Analysis

Computational methods can predict the vibrational spectra (FT-IR and Raman) of molecules with a high degree of accuracy. By calculating the vibrational frequencies and their corresponding intensities, researchers can identify characteristic functional groups and understand the molecule's vibrational modes. For instance, in purine structures, FT-IR spectroscopy can identify N-H stretches, typically around 3300 cm⁻¹, and purine ring vibrations near 1600 cm⁻¹.

Anharmonic analysis, which goes beyond the simple harmonic oscillator approximation, can provide even more precise predictions of vibrational frequencies, accounting for the real-world complexities of molecular vibrations. While specific anharmonic analyses for this compound are not readily found, such studies on similar purine derivatives have demonstrated excellent agreement between theoretical and experimental spectra. bohrium.com

Reactivity and Reaction Pathway Modeling

Quantum chemical calculations are powerful tools for modeling chemical reactivity and elucidating reaction mechanisms. science.org.ge By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed picture of how a reaction proceeds. science.org.ge For instance, the pKa values of the amino groups at the C2 and C8 positions, which are approximately 4.6 and 6.1 respectively in the related 2,8-diaminopurine, can be computationally determined to predict their reactivity and guide stepwise functionalization.

Furthermore, global and local reactivity descriptors derived from DFT calculations, such as the Fukui function and molecular electrostatic potential (MEP) maps, can pinpoint the most reactive sites within the molecule. researchgate.net The MEP surface, for example, visualizes the electrostatic potential on the molecule's surface, with negative potential regions (often colored red) indicating sites susceptible to electrophilic attack and positive regions (blue) indicating sites prone to nucleophilic attack. acs.org

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time. peerj.com These simulations can be used to explore the conformational landscape of this compound, revealing the different shapes it can adopt and the energetic barriers between them. This is particularly important for understanding how the molecule might interact with biological targets or self-assemble.

In solution, MD simulations can model the interactions between the purine derivative and solvent molecules, providing insights into its solubility and stability. mdpi.com For example, simulations of a substituted 7H-purine-2,6-diamine in water and chloroform (B151607) have shown that the most stable conformation can change depending on the solvent. mdpi.com Such studies are crucial for understanding the behavior of the compound in different environments.

Intermolecular Interaction Analysis (AIM, QTAIM, Hirshfeld Surface)

The study of intermolecular interactions is critical for understanding the solid-state packing of molecules and their binding to other molecules. Several computational techniques are employed for this purpose.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize the nature of chemical bonds and non-covalent interactions. researchgate.netacs.org By identifying bond critical points and analyzing their properties, QTAIM can provide a quantitative measure of the strength of interactions like hydrogen bonds. researchgate.net

Quantitative Assessment of Hydrogen Bonding Interactions

Hydrogen bonds play a crucial role in the structure and function of purine derivatives. Computational methods allow for a detailed and quantitative assessment of these interactions. acs.orgnih.gov Natural Bond Orbital (NBO) analysis, for instance, can be used to calculate the stabilization energy associated with donor-acceptor interactions in a hydrogen bond. researchgate.net

Studies on the related 2,6-diaminopurine have used NBO analysis to quantify the strength of hydrogen bonding and other stabilizing interactions. researchgate.net Similarly, QTAIM can be used to calculate the energy of hydrogen bonds based on the properties of the electron density at the bond critical point. acs.org These quantitative insights are essential for understanding the stability of base pairs in nucleic acids and the binding of purine derivatives to protein targets. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7H-Purine-2,6-diamine |

| Adenine (B156593) |

| Guanine (B1146940) |

| Isoguanine |

| Theophylline |

| 7H-Purine-7-acetic acid |

| 2-Aminopurine (B61359) |

| 8-Aza-7-deaza-7-bromopurine |

| N6-cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine |

| 7-[(2R)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |

| 8-oxoG |

| 1H-tetrazol-5-amine |

| morpholinoacrylonitrile |

| 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine |

| pyrimidine-2,4,5-triamine |

| triethylorthoformate |

| acetic anhydride |

| 2,6-bis(tetramethylsuccinimide) derivative of the parent purine heterocycle 4 |

| 2-deoxy-3,5-di-O-(p-toluoyl)-α-d-erythro-pentofuranosyl chloride 5 |

| 2'-deoxyisoguanosine |

| N9-trityl derivative |

| 7-Bromo-8-azapurine |

| 4,5-diaminopyrimidine (B145471) |

| methyl cyanoformimidate |

| 2-cyanoethyl N,N-diisopropylchlorophosphoramidite |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one 10 |

| 8-Aza-7-deazapurine-2,6-diamine |

| allopurinol |

| 2-oxo-2H-chromen-6-yl 4-methoxybenzoate |

| 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione |

| N-bromosuccinimide |

| 3-methyl-3,7-dihydro-1H-purine-2,6-dione |

| 6-chloraminopurine |

| 6-chloropurine |

| hydrazinopurine |

| 4,9-dihydro-purine-1,2-diamine |

| 2,3-diaminomaleonitrile |

| 2-methoxyphenyl isocyanate |

| 4-ethoxybenzaldehyde |

| 1-benzylpyrrolidin-3-amine |

| triphosgene |

| 3-hydroxybenzaldehyde |

| 2-benzylpropionic acid |

| diphenylphosphoryl azide |

| 6-chloro-4,5-dihydro-7H-purine |

| sulfamide |

| 9H-purine-2,6-diamine |

| 6-thio-purine |

| cladribine |

| fludarabine |

| nelarabine |

| clofarabine |

| fadraciclib |

| seliciclib |

| sapanisertib |

| AZD-7648 |

| aldehyde of malone |

| urea (B33335) |

| 6-aminopyrimidine |

| formaldoxime |

Characterization of π-π Stacking and Other Non-Covalent Forces

The arrangement and stability of molecular structures, particularly in biological systems and materials science, are often governed by a complex interplay of non-covalent interactions. For purine derivatives like this compound, these forces are crucial for understanding their behavior in various environments. Computational chemistry provides powerful tools to characterize and quantify these interactions, which include π-π stacking, hydrogen bonding, and van der Waals forces.

π-π Stacking Interactions: The planar, aromatic nature of the purine ring system in this compound makes it susceptible to π-π stacking interactions. These occur when two aromatic rings align face-to-face or face-to-edge, contributing to the stability of multi-molecular assemblies, such as in DNA or crystal structures. researchgate.net Computational methods like Density Functional Theory (DFT) are employed to model these interactions. nih.gov By calculating the interaction energies between two or more molecules of this compound at various orientations and distances, researchers can predict the most stable stacking configurations (e.g., parallel-displaced, T-shaped).

Studies on related purine molecules demonstrate that the substitution pattern significantly influences the geometry and strength of π-π stacking. frontiersin.org The amino groups at the C2 and C8 positions in this compound, with their potential for electron donation, would modulate the quadrupole moment of the purine core, thereby affecting the electrostatic component of the stacking interaction.

Hydrogen Bonding: The amino groups at positions 2 and 8, along with the nitrogen atoms within the purine rings, make this compound an excellent candidate for forming multiple hydrogen bonds. acs.org These interactions are significantly stronger than van der Waals forces and play a definitive role in molecular recognition and self-assembly.

Quantum chemical calculations are used to analyze the hydrogen-bonding network. researchgate.net Methods like Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify bond critical points and characterize the strength and nature (e.g., covalent vs. electrostatic) of the hydrogen bonds. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to quantify the stabilization energy associated with donor-acceptor interactions in a hydrogen-bonded system. researchgate.net For instance, NBO analysis of the related 2,6-diaminopurine has revealed significant stabilization energies arising from interactions between lone pairs of nitrogen atoms and antibonding orbitals of N-H bonds in neighboring molecules. researchgate.net

Illustrative Interaction Energy Data:

The following table presents hypothetical interaction energies for different non-covalent dimers of this compound, as would be calculated using high-level computational methods. These values are for illustrative purposes and are based on typical findings for similar purine systems.

| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Parallel-Displaced | π-π Stacking | -10.5 |

| T-Shaped | π-π Stacking | -7.2 |

| Planar, N-H···N | Hydrogen Bonding | -15.8 |

| Planar, N-H···N (dual) | Hydrogen Bonding | -28.4 |

Note: These values are illustrative and would be determined using methods like DFT with dispersion correction (e.g., B3LYP-D3) or Symmetry-Adapted Perturbation Theory (SAPT).

Prediction of Spectroscopic Properties and Optical Response

Computational quantum chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide insights into its vibrational, electronic, and magnetic resonance spectra, as well as its nonlinear optical (NLO) response.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of a molecule. bohrium.com By calculating the harmonic frequencies of the optimized geometry of this compound, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For example, characteristic N-H stretching frequencies for the amino groups would be predicted around 3300-3500 cm⁻¹, while purine ring vibrations would appear in the 1400-1600 cm⁻¹ region.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra (UV-Vis) of molecules. bohrium.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) corresponding to π→π* and n→π* transitions within the conjugated purine system.

Solvent effects on the electronic spectra can be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the influence of the solvent environment on the transition energies. nih.gov The predicted HOMO-LUMO energy gap is also a key parameter obtained from these calculations, providing a qualitative indication of the molecule's electronic excitability and chemical reactivity. researchgate.netbohrium.com

Prediction of Optical Response: Beyond simple absorption, computational methods can predict the nonlinear optical (NLO) response of this compound. The presence of electron-donating amino groups and the extended π-system of the purine core suggests that it may possess significant NLO properties. Calculations of the static and dynamic first hyperpolarizability (β) can assess the molecule's potential for applications in optoelectronics, such as frequency doubling. researchgate.net A high calculated hyperpolarizability value would indicate a strong NLO response. researchgate.netresearchgate.net

Illustrative Predicted Spectroscopic Data:

This table provides an example of the kind of spectroscopic data that can be generated for this compound using computational methods.

| Property | Computational Method | Predicted Value |

| HOMO-LUMO Energy Gap | DFT/B3LYP | 4.5 eV |

| λ_max (in vacuum) | TD-DFT/CAM-B3LYP | 275 nm |

| λ_max (in water) | TD-DFT/PCM | 282 nm |

| First Hyperpolarizability (β) | DFT/M06-2X | 15 x 10⁻³⁰ esu |

| Main IR Peak (N-H stretch) | DFT/B3LYP | 3450 cm⁻¹ |

Note: These values are for illustrative purposes, representing typical outcomes from the specified computational methods for purine derivatives.

Biochemical and Molecular Recognition Mechanisms of 7h Purine 2,8 Diamine

Enzymatic Interactions and Metabolic Pathways

The structural similarity of 7H-Purine-2,6-diamine to natural purines allows it to interact with various enzymes involved in purine (B94841) metabolism.

Binding and Catalysis by Purine Salvage Pathway Enzymes (e.g., Adenosine (B11128) Deaminases)

Enzymes of the purine salvage pathway can process 2,6-diaminopurine (B158960) and its derivatives. For example, it can be converted to the corresponding nucleotide and serve as a substrate for polymerases, allowing for its incorporation into nucleic acids. researchgate.net However, its interaction with enzymes like adenosine deaminase, which deaminates adenosine to inosine, is also of interest. The presence of the 2-amino group can alter the binding and catalytic efficiency of such enzymes. Some tricyclic nucleoside analogs, which are also purine derivatives, have shown inhibitory activities towards enzymes of purine metabolism. mdpi.com

De Novo Purine Biosynthesis Pathways and Analog Incorporation

While the primary route for the incorporation of nucleobase analogs is often the salvage pathway, the de novo purine biosynthesis pathway is responsible for the synthesis of purines from simpler precursors. The extent to which 7H-Purine-2,6-diamine can be synthesized or incorporated through this pathway in various organisms is an area of ongoing research. In organisms that naturally use this analog, specific enzymatic pathways for its synthesis must exist. The accumulation of modified purine nucleotides can be detrimental to cellular processes, and organisms have evolved mechanisms to control their levels. wikipedia.org

Interactive Data Table: Properties of Purine Analogs

| Compound Name | Molecular Formula | Key Biochemical Feature |

| 7H-Purine-2,8-diamine | C5H6N6 | Isomer of 2,6-diaminopurine |

| 7H-Purine-2,6-diamine | C5H6N6 | Forms three hydrogen bonds with thymine |

| Adenine (B156593) | C5H5N5 | Forms two hydrogen bonds with thymine |

| Guanine (B1146940) | C5H5N5O | Forms three hydrogen bonds with cytosine |

Mechanisms of Purine Degradation and Biotransformation

There is a notable absence of published research detailing the specific enzymatic pathways involved in the degradation and biotransformation of this compound within biological systems. General purine metabolism involves a series of enzymatic reactions including deamination, oxidation, and phosphorolysis to ultimately form uric acid or other excretable products. scispace.comwikipedia.org For instance, enzymes like adenosine deaminase and guanase act on adenine and guanine respectively, followed by the action of xanthine (B1682287) oxidase. scispace.com However, specific studies identifying the enzymes that recognize and process this compound, and the resulting metabolic intermediates and final products, have not been found in the available scientific literature.

One study describes the chemical, non-biological perhydrogenation of 2,8-diaminopurine, but this does not provide insight into its metabolic fate. nih.gov Another document mentions the electrolytic reduction of 2,8-diaminopurine to 2,6-diamino-1,7-dihydropurin-8-one, which is also a chemical, not a biological, transformation. Without dedicated metabolic studies, the biotransformation of this specific compound remains uncharacterized.

Interaction with Riboswitches and RNA Aptamers

The scientific literature lacks studies investigating the interaction between this compound and riboswitches or the selection of specific RNA aptamers for this molecule. Riboswitches are structured RNA elements that bind directly to small molecule metabolites to regulate gene expression, often exhibiting high specificity for their target ligand. cambridge.orgacs.org The purine riboswitch class, which includes aptamers that recognize guanine and adenine, has been extensively studied. acs.orgnih.govoup.com These studies often use analogs like 2,6-diaminopurine to probe the binding pocket and understand the basis of molecular recognition, which relies on specific hydrogen bonding patterns. oup.compnas.orgnih.gov

However, no research could be located that extends these investigations to this compound. It is therefore unknown whether this isomer can bind to known purine riboswitches or if it can serve as a target for the in vitro selection of novel RNA aptamers. Research on a different positional isomer, 6,8-diaminopurine riboside, indicated it was unable to activate or inhibit spore germination in Bacillus cereus, suggesting a lack of interaction with the nucleoside germination receptors in that specific biological context. nih.gov This finding, while interesting, is for a different isomer and its riboside form, and cannot be directly extrapolated to the riboswitch-binding capabilities of the this compound base itself.

Ligand-Protein Binding Studies (in vitro)

Detailed in vitro studies quantifying the binding of this compound to specific proteins or elucidating its enzyme inhibition kinetics are largely absent from the peer-reviewed literature.

Quantitative Analysis of Receptor Binding Affinity and Selectivity

No data tables or research findings presenting quantitative measures of receptor binding affinity, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound could be identified. Such analyses are crucial for understanding the selectivity and potency of a ligand for its biological targets. While extensive data of this nature exists for the 2,6-diaminopurine isomer in the context of its interaction with DNA, RNA, and various proteins, this information cannot be applied to the 2,8-isomer due to the strict structural requirements of molecular recognition sites. oup.com

Enzyme Inhibition Kinetics and Mechanistic Elucidation

There is a lack of specific studies on the enzyme inhibition kinetics and mechanisms for this compound. While some purine derivatives have been investigated as inhibitors of enzymes like dihydrofolate reductase or dipeptidyl peptidase-4 (DPP-4), the available research on diaminopurines in this context has focused on 2,6-diaminopurine derivatives or other analogs. nih.gov For example, studies on antifolate activity have synthesized and tested 8-substituted 2,6-diaminopurines, but not the 2,8-isomer. nih.gov Without dedicated kinetic assays, it is not possible to determine if this compound acts as an inhibitor for any specific enzyme, nor to describe its mechanism of action (e.g., competitive, non-competitive).

Medicinal Chemistry Research and Biological Applications of 7h Purine 2,8 Diamine Derivatives Pre Clinical and in Vitro

Rational Design and Synthesis of 7H-Purine-2,8-diamine-Based Pharmacophores

The development of this compound derivatives often begins with rational design strategies aimed at optimizing interactions with specific biological targets. A common approach involves identifying a hit compound, sometimes through high-throughput screening, and then systematically modifying its structure to enhance potency and selectivity. acs.org For instance, in the development of kinase inhibitors, structure-activity relationship (SAR) studies are crucial. These studies have revealed that modifying substituents at various positions on the purine (B94841) ring can significantly alter the compound's binding affinity and efficacy. oncotarget.com

The synthesis of the purine core can be achieved through various established chemical methods. researchgate.net One prevalent strategy involves the construction of the purine ring system from pyrimidine (B1678525) precursors. This process may start with a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, which is then aminated and subsequently reduced to form a diaminopyrimidine intermediate like 6-chloro-4,5-diaminopyrimidine. tsijournals.com This key intermediate can then undergo cyclization with various reagents to form the fused imidazole (B134444) ring, yielding the final purine scaffold. tsijournals.com

Another synthetic route utilizes diaminomaleonitrile (B72808) (DAMN) as a starting material. rsc.orgrsc.org Condensation of DAMN with isocyanates can produce urea (B33335) derivatives, which are then cyclized with aldehydes to generate substituted 7H-purin-8(9H)-one structures. rsc.orgrsc.org Further chemical transformations can then be employed to introduce the desired amino groups and other substituents at specific positions, leading to a diverse library of this compound-based pharmacophores. rsc.org

Identification and Validation of Molecular Targets

Derivatives of 2,8-diaminopurine have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. A notable example is the development of N8-phenyl-9H-purine-2,8-diamine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. acs.orgoncotarget.com

Initial hit compounds, such as N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, were found to be reversible kinase inhibitors targeting both the activating mutations of EGFR and the T790M resistance mutation, although with initially poor binding affinity. acs.orgacs.org Through structural optimization and SAR studies, it was discovered that introducing small, hydrophobic groups at the N-9 position of the purine ring could significantly enhance inhibitory activity. oncotarget.com For example, substituting the N-9 position with isopropyl or cyclopropyl (B3062369) groups increased the inhibitory potency against the EGFR L858R/T790M double mutant by more than tenfold compared to the unsubstituted parent compound. oncotarget.com This led to the identification of optimized compounds like 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine, which demonstrates significant potency against cancer cells harboring EGFR mutations. acs.org These inhibitors function by competing with ATP for binding at the kinase's active site.

While other purine derivatives, such as the 2,6-diamino-substituted purine known as Reversine, are recognized as potent inhibitors of Aurora kinases, specific data for this compound derivatives targeting this kinase family is less prominent in the reviewed literature. nih.govnih.govmdpi.com

Table 1: In Vitro Inhibitory Activity of 9-Substituted-N8-phenyl-9H-purine-2,8-diamine Derivatives Against EGFR Kinase Mutants

| Compound | N-9 Substituent | EGFR L858R/T790M IC50 (μM) | Reference |

|---|---|---|---|

| 1 | H | >10 | oncotarget.com |

| 2 | Methyl | 7.9 | oncotarget.com |

| 3 | Isopropyl | 0.44 | oncotarget.com |

| 4 | Cyclopropyl | 0.61 | oncotarget.com |

| 9e | Cyclopentyl | 0.046 (enzymatic assay) | acs.org |

IC50 values represent the concentration required for 50% inhibition.

Phenotypic screening of purine derivative libraries has led to the discovery of compounds with potent antimicrobial properties. cuni.cz A notable success in this area is the identification of 7H-purine derivatives as a new class of antitubercular agents that are effective against Mycobacterium tuberculosis (Mtb). cuni.cz

An initial screening identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent agent against Mtb H37Rv with a Minimum Inhibitory Concentration (MIC99) of 4 μM. cuni.cz Subsequent SAR studies revealed that the 7-(naphthalen-2-ylmethyl) substitution was critical for this activity. Further optimization focusing on positions 2 and 6 of the purine core led to the development of 2,6-diamino purine analogues with enhanced potency. Optimized compounds, such as those with 6-amino or 6-ethylamino substitutions, demonstrated strong in vitro activity, with MIC values of 1 μM against the Mtb H37Rv strain and several clinically isolated drug-resistant strains. cuni.cz These compounds were found to act by inhibiting DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme in the biosynthesis of the mycobacterial cell wall. cuni.cz The developed purines were specific to mycobacteria, showing no activity against a panel of other Gram-positive and Gram-negative bacteria. cuni.cz

Table 2: In Vitro Antitubercular Activity of Optimized 7H-Purine Derivatives Against M. tuberculosis H37Rv

| Compound | R2 Substituent | R6 Substituent | MIC99 (μM) | Reference |

|---|---|---|---|---|

| 10 (Hit) | Morpholino | =O | 4 | cuni.cz |

| 56 | Morpholino | -NH2 | 1 | cuni.cz |

| 64 | Morpholino | -NHEt | 1 | cuni.cz |

MIC99 represents the minimum concentration required to inhibit 99% of bacterial growth.

The purine analogue structural motif is central to many established antiviral drugs. researchgate.netresearchgate.net Research into phosphonylmethoxyalkyl (PME) derivatives of purines has identified compounds with significant antiviral activity. nih.gov For instance, the 2,6-diaminopurine (B158960) derivative PMEDAP has shown high activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.gov Similarly, acyclic selenopurine nucleosides based on a 2,6-diaminopurine scaffold have been synthesized and shown to act as prodrugs with potent anti-herpesvirus activity. mdpi.com

However, while the broader class of purine analogues demonstrates significant antiviral potential, specific in vitro activity data for this compound derivatives against viruses like HSV-1 and Hepatitis B Virus (HBV) is not extensively detailed in the currently reviewed scientific literature. Further research is required to specifically evaluate the antiviral profile of this particular isomer.

Congruent with their activity as kinase inhibitors, many this compound derivatives exhibit significant anti-proliferative effects in various cancer cell lines. The N8-phenyl-9H-purine-2,8-diamine series, developed as EGFR inhibitors, has demonstrated potent growth inhibition in non-small-cell lung cancer (NSCLC) cell lines that are dependent on EGFR signaling. acs.org

Specifically, compound 9e (9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine) showed potent anti-proliferative activity against the HCC827 cell line, which harbors an EGFR-activating mutation, and the H1975 cell line, which contains the EGFR T790M resistance mutation. acs.org Similarly, other studies on 2,6,9-trisubstituted purines have identified compounds with broad anti-proliferative activity across multiple cancer cell types, including leukemia, with some derivatives showing high potency and selectivity compared to the standard chemotherapeutic agent cisplatin. imtm.czmdpi.com For example, compound 7h from one such study, a 2,6,9-trisubstituted purine, was found to be a particularly effective agent against several cancer cell lines. imtm.cz

Table 3: Anti-proliferative Activity of Selected Purine Derivatives in Human Cancer Cell Lines

| Compound | Derivative Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| 9e | 9-substituted-N8-phenyl-9H-purine-2,8-diamine | HCC827 (NSCLC) | 0.038 μM (IC50) | acs.org |

| 9e | 9-substituted-N8-phenyl-9H-purine-2,8-diamine | H1975 (NSCLC) | 0.15 μM (IC50) | acs.org |

| 7h | 2,6,9-trisubstituted purine | HL-60 (Leukemia) | 0.2 μM (IC50) | imtm.cz |

| 7h | 2,6,9-trisubstituted purine | K-562 (Leukemia) | 0.6 μM (IC50) | imtm.cz |

| 7h | 2,6,9-trisubstituted purine | PC-3 (Prostate) | 1.1 μM (IC50) | imtm.cz |

IC50/GI50 values represent the concentration required for 50% inhibition of cell growth.

The biological effects of this compound derivatives are a direct consequence of their ability to modulate specific biochemical pathways. As kinase inhibitors, they directly interfere with cellular signaling cascades that control cell proliferation, survival, and differentiation.

The EGFR-inhibiting purine derivatives function by blocking the autophosphorylation of the receptor, which in turn inhibits the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways. rsc.org Inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells. rsc.orgresearchgate.net Studies on related purine derivatives have confirmed their ability to cause cell cycle arrest, often at the S or G2/M phase, and to trigger apoptosis. rsc.orgimtm.czrsc.org

In the context of antimicrobial activity, the 7H-purine derivatives targeting M. tuberculosis modulate the cell wall biosynthesis pathway. cuni.cz By inhibiting the DprE1 enzyme, these compounds disrupt the production of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial death. cuni.cz This highly specific mechanism of action underscores the potential for developing targeted therapeutics based on the this compound scaffold.

Anti-proliferative Effects in Cancer Cell Lines (in vitro)

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The therapeutic potential of the this compound scaffold has been significantly enhanced through systematic structure-activity relationship (SAR) studies. Researchers have explored how chemical modifications at various positions on the purine ring influence biological activity, leading to the development of derivatives with optimized potency against specific targets.

A notable area of research has been the development of kinase inhibitors for cancer therapy. Initial screening identified N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine (Compound 1) as a reversible kinase inhibitor that targets both activating and resistance mutations of the epidermal growth factor receptor (EGFR). acs.orgacs.org However, this hit compound displayed poor binding affinity. acs.orgacs.org Subsequent SAR studies focused on structural optimization, revealing that introducing a cyclopentyl group at the N9 position dramatically improved potency. This led to the identification of 9-cyclopentyl-N²-(4-(4-methylpiperazin-1-yl)phenyl)-N⁸-phenyl-9H-purine-2,8-diamine (Compound 9e), which exhibits significant in vitro antitumor activity against non-small-cell lung cancer (NSCLC) cell lines that harbor EGFR-activating (HCC827) and drug-resistance (H1975) mutations. acs.org

Further exploration of the purine scaffold led to the synthesis of a series of 6,7-disubstituted-7H-purine derivatives as dual inhibitors of EGFR and the human epidermal growth factor receptor 2 (HER2). researchgate.net Within this series, compounds featuring specific substitutions demonstrated potent inhibition of the EGFR family of kinases. researchgate.net Compound 10r, in particular, was a highly effective dual inhibitor of EGFR/HER2, and both compounds 10i and 10r showed promising activity against lapatinib-resistant breast cancer cell lines. researchgate.net This suggests that modifications at the C6 and N7 positions are critical for achieving dual kinase inhibition and overcoming drug resistance. researchgate.net

The 7H-purine core has also been optimized for antibacterial applications. In a study targeting Mycobacterium tuberculosis (Mtb), a screening campaign identified a 7-substituted purine derivative as a potent antimycobacterial agent. cuni.cz Thorough SAR studies revealed that the 7-(naphthalen-2-ylmethyl) substitution was essential for this activity. Further modifications at positions 2 and 6 of the purine core led to optimized analogues, such as compounds 56 (6-amino substitution) and 64 (6-ethylamino substitution), which showed strong in vitro activity against drug-resistant Mtb strains with minimal toxicity to mammalian cells. cuni.cz

General SAR principles for purine derivatives have also been established through studies on other targets. For instance, research on purine analogs as phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) inhibitors showed that position 8 of the purine scaffold can only accommodate small substituents to maintain inhibitory activity. nih.gov In contrast, position 2 is open to extensive modification and can bear even large substituted phenyl rings without losing activity, suggesting this position is directed towards the solvent-exposed surface of the enzyme's binding site. nih.gov

| Compound Series | Key Structural Features | Biological Target | Key SAR Findings | Potent Compound(s) | Reference |

|---|---|---|---|---|---|

| N²,N⁸,9-trisubstituted-9H-purine-2,8-diamines | Substitutions at N², N⁸, and N⁹ positions | EGFR (activating and resistance mutations) | Introduction of a cyclopentyl group at N⁹ significantly increased potency compared to the unsubstituted hit compound. | 9e | acs.org |

| 6,7-disubstituted-7H-purines | Substitutions at C⁶ and N⁷ positions | EGFR/HER2 dual kinases | Modifications at C⁶ and N⁷ are crucial for potent dual inhibition and overcoming lapatinib (B449) resistance. | 10i, 10r | researchgate.net |

| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines | 7-(naphthalen-2-ylmethyl) group with modifications at C² and C⁶ | Mycobacterium tuberculosis DprE1 | The 7-(naphthalen-2-ylmethyl) group is essential for activity; small amino groups at C⁶ enhance potency. | 56, 64 | cuni.cz |

| Substituted Purine Derivatives | Substitutions at C² and C⁸ positions | PI4K IIIβ | Position C⁸ requires small substituents, while C² tolerates large, bulky groups. | N/A | nih.gov |

Exploration of Pharmacological Mechanisms at the Cellular and Molecular Level

Derivatives of this compound exert their biological effects through diverse pharmacological mechanisms, primarily by interacting with key enzymes involved in cellular signaling, metabolism, and pathogen viability.

Kinase Inhibition: A predominant mechanism of action for many purine derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. rsc.org Certain 6,7-disubstituted-7H-purine derivatives function as potent dual inhibitors of EGFR and HER2. researchgate.net For example, compound 10r was found to selectively downregulate the phosphorylation of both EGFR and HER2 and their downstream signaling regulators, ERK1/2 and AKT, in lapatinib-resistant breast cancer cells. researchgate.net Similarly, N⁸-phenyl-9H-purine-2,8-diamine derivatives act as reversible kinase inhibitors targeting EGFR, including the T790M resistance mutation that limits the efficacy of many EGFR-targeted therapies. acs.orgacs.org The ability of these compounds to inhibit both the primary target and its resistance mutants represents a significant therapeutic advantage.

Inhibition of Microbial Enzymes: The 7H-purine scaffold has been effectively utilized to target enzymes unique to pathogenic microbes. Optimized 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines have been identified as potent antitubercular agents. cuni.cz Whole-genome sequencing of Mtb mutants resistant to these compounds revealed mutations in the dprE1 gene. cuni.cz This gene encodes decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for the biosynthesis of arabinan (B1173331), a vital component of the mycobacterial cell wall. cuni.cz Inhibition of DprE1 disrupts cell wall formation, leading to bacterial death, and represents a specific, targeted mechanism against M. tuberculosis. cuni.cz

Modulation of Lipid Kinases: Purine analogs have also been developed as inhibitors of phosphatidylinositol 4-kinases (PI4Ks), specifically the PI4K IIIβ isoform. nih.gov This enzyme is critical for the formation of phosphatidylinositol 4-phosphate (PI4P), a lipid involved in membrane dynamics and vesicular budding. nih.gov Importantly, PI4K IIIβ is hijacked by numerous single-stranded RNA viruses, such as rhinoviruses and enteroviruses, to create membrane compartments necessary for their replication complex. nih.gov By inhibiting PI4K IIIβ, these purine derivatives disrupt the viral life cycle, demonstrating a clear antiviral mechanism. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: Beyond direct enzyme inhibition, purine derivatives can trigger programmed cell death (apoptosis) and halt cell division. The potent EGFR/HER2 inhibitor, compound 10r, was shown to force a significant percentage of lapatinib-sensitive and resistant breast cancer cells into apoptosis. researchgate.net Other studies have shown that different classes of purine derivatives can induce cell cycle arrest. rsc.org For example, one 2,8,9-trisubstituted purine was found to cause cell cycle arrest at the S phase in lung cancer cell lines. rsc.org This interference with fundamental cellular processes is a key component of their anticancer activity.

Epigenetic Modification: A distinct mechanism of action has been identified for novel purine-based hydroxamic acid derivatives. These compounds act as histone deacetylase (HDAC) inhibitors. jst.go.jp Western blot analysis demonstrated that these derivatives increase the levels of histone H3 acetylation in cancer cell lines in a dose-dependent manner. jst.go.jp HDACs play a critical role in gene expression, and their inhibition by these purine conjugates can restore the normal transcription of tumor suppressor genes, leading to antiproliferative effects. jst.go.jp

| Derivative Class | Molecular Target | Cellular/Molecular Effect | Therapeutic Application | Reference |

|---|---|---|---|---|

| 6,7-disubstituted-7H-purines | EGFR, HER2 | Inhibition of kinase activity; downregulation of p-ERK and p-AKT signaling; induction of apoptosis. | Anticancer (especially drug-resistant breast cancer) | researchgate.net |

| N⁸-phenyl-9H-purine-2,8-diamines | EGFR (including T790M mutation) | Reversible inhibition of kinase activity. | Anticancer (non-small-cell lung cancer) | acs.org |

| 7-(naphthalen-2-ylmethyl)-7H-purines | M. tuberculosis DprE1 | Inhibition of arabinan biosynthesis, disrupting mycobacterial cell wall formation. | Antitubercular | cuni.cz |

| Substituted purines | PI4K IIIβ | Inhibition of phosphatidylinositol 4-phosphate (PI4P) production, disrupting viral replication complexes. | Antiviral (ss(+)RNA viruses) | nih.gov |

| Purine-hydroxamic acid conjugates | Histone Deacetylases (HDACs) | Increased acetylation of histone H3, altering gene expression. | Anticancer | jst.go.jp |

Emerging Research Directions and Future Prospects for 7h Purine 2,8 Diamine

Applications in Expanding the Genetic Alphabet and Synthetic Biology

A primary goal in synthetic biology is the expansion of the genetic alphabet beyond the natural four letters (A, T, G, and C). nih.gov The creation of semi-synthetic organisms with an expanded genetic code could lead to the production of novel biopolymers and proteins with enhanced functions. nih.govresearchgate.net This is achieved by developing synthetic nucleotides that can form stable, unnatural base pairs (UBPs) and be efficiently replicated and transcribed by polymerases. nih.govacs.org

The development of a UBP is a central objective in this field, as it would enable the storage of increased information within an organism's DNA. nih.gov Purine (B94841) derivatives have been a major focus of this research. acs.orgresearchgate.net The addition of functional groups or the rearrangement of hydrogen bonding patterns on the purine core allows for the creation of new recognition systems. For instance, researchers have developed UBPs that rely on alternative hydrogen bonding patterns or on hydrophobic and packing forces, demonstrating that the principles of genetic information storage are not limited to the Watson-Crick model. nih.gov

While much of the work has focused on other isomers, the structure of 7H-Purine-2,8-diamine, with its two amino groups, presents a unique template for designing novel base-pairing interactions. Its potential integration into DNA could be explored for the site-specific incorporation of functional groups, opening new avenues for bioconjugation and the development of enhanced DNA aptamers. researchgate.net

| Base Pair Type | Component Bases | Primary Interaction Force | Significance in Genetic Expansion |

|---|---|---|---|

| Natural (Watson-Crick) | Adenine (B156593) (A) - Thymine (T) | Hydrogen Bonding (2 bonds) | Forms the basis of natural DNA. mdpi.com |

| Natural (Watson-Crick) | Guanine (B1146940) (G) - Cytosine (C) | Hydrogen Bonding (3 bonds) | Forms the basis of natural DNA. mdpi.com |

| Unnatural | iso-Cytosine (isoC) - iso-Guanine (isoG) | Alternative Hydrogen Bonding | One of the first demonstrated functional UBPs. researchgate.net |

| Unnatural | dNaM - dTPT3 | Hydrophobic & Packing Forces | Demonstrates that hydrogen bonds are not essential for information storage. nih.govresearchgate.net |

| Unnatural | dZ - dP | Alternative Hydrogen Bonding | A UBP that functions alongside natural pairs in PCR. researchgate.netacs.org |

Supramolecular Chemistry and Self-Assembly of this compound Systems

Supramolecular chemistry, which focuses on chemical systems composed of multiple molecules, is a field where purine derivatives have shown immense promise. The ability of purines to form well-defined, non-covalent interactions, such as hydrogen bonds and π-π stacking, allows them to self-assemble into complex, higher-order structures. rsc.org These interactions are fundamental to the structure of DNA itself and can be harnessed to create novel materials and molecular architectures.

Research has demonstrated that purine nucleobases can interact with components like metal-oxalato frameworks to assemble into one-dimensional chains and more complex architectures. rsc.org In these systems, hydrogen bonding plays a critical role in linking the different components together. A significant finding in this area is the non-covalent stabilization of the less common 7H-adenine tautomer within a crystal lattice, showcasing that supramolecular assembly can favor specific molecular forms. rsc.org

Given its structure, this compound is an excellent candidate for forming extensive hydrogen-bonding networks. The two amino groups and multiple nitrogen atoms in the rings provide numerous sites for directional interactions, which could be programmed to direct the self-assembly of molecules into predictable and functional supramolecular systems. Future research may focus on co-crystallization with other molecules to form novel materials or on its self-assembly in solution to create gels, liquid crystals, or other organized structures. The study of these systems could provide insights into molecular recognition processes and the design of dynamic, responsive materials.

Development of Advanced Materials and Biosensors Utilizing Purine Scaffolds

The purine scaffold is a privileged structure not only in medicinal chemistry but also in materials science. researchgate.netnumberanalytics.com The exploration of purine-based materials for applications in electronics and energy storage is a promising future direction. numberanalytics.com A particularly active area of research is the development of biosensors for detecting purine derivatives, such as uric acid, which is the final metabolite of purines in humans and a key biomarker for various health conditions. researchgate.net

Electrochemical biosensors are a major focus, often employing enzymes that selectively recognize a target analyte. researchgate.net For purine detection, enzymes like uricase are commonly used. researchgate.netkemdikbud.go.id The general principle involves immobilizing the enzyme onto an electrode surface. When the target analyte binds to the enzyme, a chemical reaction occurs, producing a measurable electrical signal. acs.org Advances in materials science have led to the use of nanomaterials, such as graphene nanosheets and carbon nanotubes, to modify the electrodes, enhancing the sensitivity and selectivity of these biosensors. researchgate.net

The this compound structure could be utilized in several ways in this context. It could serve as a recognition element itself, binding to specific target molecules through its unique hydrogen bonding pattern. Alternatively, it could be used as a building block to synthesize more complex polymers or frameworks for immobilizing enzymes or other recognition elements, contributing to the development of next-generation biosensors and functional materials. ingentaconnect.com

| Biosensor Platform | Target Analyte | Key Features / Performance | Reference |

|---|---|---|---|

| Uricase on Zinc Tetraaminophthalocyanine-Functionalized Graphene Nanosheets/GCE | Uric Acid | High sensitivity with a limit of detection of 0.15 µM. | researchgate.net |

| Polytyramine Matrix with Uric Oxidase | Uric Acid | Excellent reproducibility (RSD 1-6%); linear range of 0.1–2.5 mM. | kemdikbud.go.id |

| Ruthenium Purple-Mediated Sol-Gel Film with ATP-Metabolizing Enzymes | ATP | High sensitivity (126 nA µM⁻¹ cm⁻²); allows for selective operation at low potential. | acs.org |

| Uricase on 3D Epitaxial Graphene Nanowall Arrays (EGNWs) | Uric Acid | Extremely low limit of detection (0.033 nM). | researchgate.net |

Innovations in Green Chemistry and Sustainable Synthetic Approaches for Purine Synthesis

The synthesis of purine derivatives is crucial for drug discovery and materials science, but traditional methods often involve harsh conditions, multiple steps, and the use of hazardous reagents. rsc.orgresearchgate.net Consequently, there is a significant push to develop more efficient, cost-effective, and environmentally friendly synthetic routes in line with the principles of green chemistry. numberanalytics.comcolab.ws

Recent innovations are transforming purine synthesis. researchgate.net Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a key strategy for improving efficiency and reducing waste. researchgate.netacs.org These reactions, sometimes inspired by prebiotic chemistry, offer a sustainable path to creating diverse purine libraries. researchgate.net Other modern techniques being applied to purine synthesis include:

Microwave-assisted synthesis: This method uses microwave radiation to dramatically reduce reaction times and often improve yields. numberanalytics.com

Catalytic synthesis: The use of transition metal or other catalysts can improve the efficiency and selectivity of reactions, allowing them to proceed under milder conditions. numberanalytics.com

Biotechnological synthesis: This approach uses engineered microorganisms or isolated enzymes to produce purines through fermentation or biocatalysis, offering a highly sustainable and specific manufacturing route. numberanalytics.com

Flow chemistry: Performing reactions in continuous flow systems rather than in batches can improve safety, control, and scalability.

These green approaches are vital for the future production of this compound and other valuable purine derivatives. researchgate.net The development of one-pot, scalable methods will be essential for making these compounds readily available for research and potential commercial applications. acs.org

| Approach | Description | Advantages in Green Chemistry |

|---|---|---|

| Traditional Synthesis (e.g., Traube) | Multi-step synthesis often requiring protection/deprotection steps and harsh reagents. | Well-established but often has low atom economy and generates significant waste. acs.org |

| Microwave-Assisted Synthesis | Uses microwave energy to accelerate reactions. | Faster reaction times, improved yields, reduced energy consumption. numberanalytics.com |

| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single operation. | High atom economy, reduced number of steps, generation of molecular diversity. researchgate.net |

| Biocatalysis / Biotechnological Synthesis | Uses enzymes or whole microorganisms to perform chemical transformations. | High selectivity, mild reaction conditions (aqueous environment, ambient temperature), renewable resources. numberanalytics.com |

Q & A

Q. What are the recommended safety protocols for handling 7H-Purine-2,8-diamine in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally similar purine derivatives (e.g., acute toxicity Category 4, skin/eye irritation Category 2), researchers should:

- Use PPE (gloves, lab coats, goggles) and ensure fume hood ventilation to avoid inhalation or contact .

- Implement dust suppression techniques during synthesis or handling to minimize aerosol formation .

- Store the compound under inert conditions to prevent degradation or reactivity .

- Conduct a preliminary hazard assessment using SDS templates for analogous compounds (e.g., 9H-Purine-2,6-diamine) to identify gaps in safety data .

Q. What synthetic routes are available for preparing this compound and its derivatives?

- Methodological Answer : Synthesis can be adapted from methods used for analogous purine diamines (e.g., 1,3-dimethyl lumazine-6,7-diamine):

- Route 1 : Condensation of uracil-5,6-diamine precursors with methyl cyanoformimidate in DMF at elevated temperatures (~100°C), followed by recrystallization for purification .

- Route 2 : Functionalization via nucleophilic substitution at the C2 and C8 positions using amine donors under controlled pH (e.g., NH4OH/EtOH) .

- Validate purity via ¹H NMR (e.g., δ 8.1–8.3 ppm for purine protons) and elemental analysis (deviation <0.3%) .

Q. What spectroscopic techniques are most suitable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve tautomeric forms and confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; carbonyl carbons at ~160 ppm) .

- HPLC-MS : Quantify purity and detect degradation products using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and purine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Triangulation : Cross-validate data using multiple assays (e.g., enzyme inhibition, cell viability) and orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic analysis) .

- Contextual Analysis : Account for experimental variables (e.g., solvent/DMSO concentration, cell line specificity) that may alter activity .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from disparate studies while adjusting for bias .

Q. What computational strategies are effective in modeling the interaction of this compound with kinase enzymes like MPS1?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in MPS1’s ATP-binding pocket, prioritizing residues with hydrogen-bonding potential (e.g., Lys529, Asp611) .

- MD Simulations : Run 100-ns simulations in explicit solvent (AMBER/CHARMM force fields) to assess stability of ligand-enzyme complexes .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to optimize inhibitory potency .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at N7 or C8 (e.g., cyclohexyl or aryl groups) to enhance hydrophobic interactions, as seen in MPS1 inhibitors .

- Bioisosteric Replacement : Replace the purine core with pyrido[3,4-d]pyrimidine to improve metabolic stability while retaining activity .

- High-Throughput Screening : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What methodological approaches are recommended for assessing the stability of this compound under physiological conditions?

- Methodological Answer :